molecular formula C9H3F3KN7O2 B6050099 NoName

NoName

Cat. No.: B6050099
M. Wt: 337.26 g/mol
InChI Key: JZVUMYHANSHHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C9H3F3KN7O2 and its molecular weight is 337.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.99373833 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonclinical Experimental Designs

Nonclinical studies of drugs, including "NoName", often involve evaluating drug concentrations or doses higher than clinically relevant exposures. These studies provide insights into molecular mechanisms of action and potential applications for additional disease indications. They emphasize the importance of including clinically effective concentrations for comparison to improve translation into potential clinical effects (Liston & Davis, 2017).

Impact on Gut Bacteria

Research has shown that non-antibiotic drugs, including those like "this compound", can significantly impact gut microbiome composition. This phenomenon, observed across various therapeutic classes, has implications for drug–microbiome interactions and potential side effect control (Maier et al., 2018).

Nonclinical Statistics in Drug Research

Nonclinical statistical applications are crucial in the pharmaceutical industry. They cover a range of studies, including drug safety/toxicology and pharmacology, which are relevant for understanding the effects of drugs like "this compound" (Altan & Kolassa, 2019).

Trophic Exposure Studies

Studies on trophic exposure to drugs in animals provide insights into their behavioral, therapeutic, and toxic properties. This includes examining pharmacokinetic and pharmacodynamic events, crucial for understanding the effects of drugs like "this compound" (Guiloski et al., 2015).

Noncompliance in Treatment

Understanding patient noncompliance in drug treatments, such as with "this compound", is critical. Research reviews focus on determinants and factors influencing medication adherence, which is essential for effective treatment outcomes (Olthoff et al., 2005).

Properties

IUPAC Name

potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N7O2.K/c10-9(11,12)7-16-8-15-6-4(5(13)18(8)17-7)1-3(2-14-6)19(20)21;/h1-2,13H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUMYHANSHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC3=NC(=NN3C(=C21)[NH-])C(F)(F)F)[N+](=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3KN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.